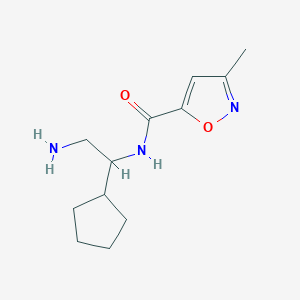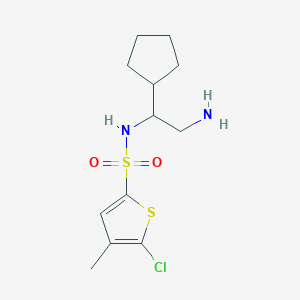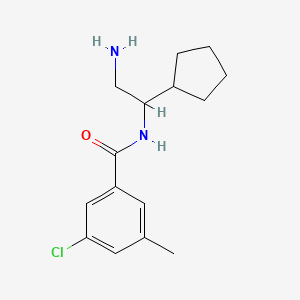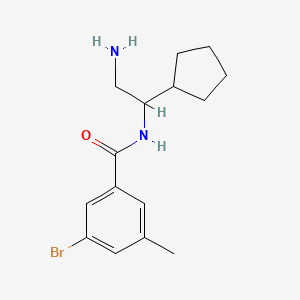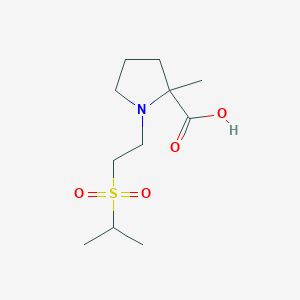
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid, also known as MS-423, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a prodrug of L-proline and has been shown to exhibit anti-inflammatory and neuroprotective effects. In
Wirkmechanismus
The exact mechanism of action of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and neuroprotective effects by modulating the activity of transcription factors such as NF-κB and Nrf2. 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid can reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. In vivo studies have shown that 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid can reduce inflammation and oxidative stress in the brain and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has been shown to exhibit low levels of toxicity in animal studies. However, one limitation of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid. One area of interest is the potential use of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid for the treatment of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. Another area of interest is the development of more potent and selective analogs of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid that can be used to investigate its mechanism of action and therapeutic potential. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid in animal models and humans.
Synthesemethoden
The synthesis of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid involves the reaction of L-proline with 2-propan-2-ylsulfonyl chloride in the presence of a base. The resulting product is then treated with methyl magnesium bromide to yield 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid. This synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid a promising candidate for the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-9(2)17(15,16)8-7-12-6-4-5-11(12,3)10(13)14/h9H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVKUSBGXPFXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCN1CCCC1(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)
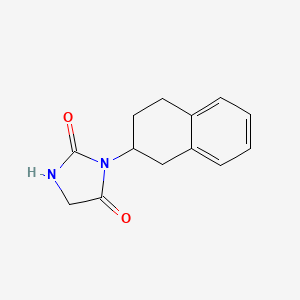
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)
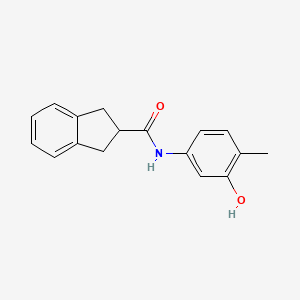
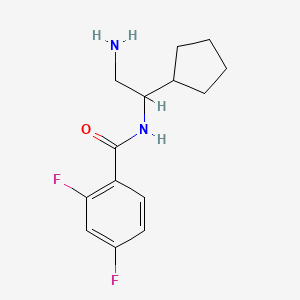
![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)
